2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline, also known as CBQ or CBQCA, is a quinoxaline derivative that has been widely used in scientific research for its unique properties. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action and physiological effects.
Mecanismo De Acción
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA. This leads to a decrease in neuronal excitability and a reduction in anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and anticonvulsant effects in various animal models. It has also been found to have sedative effects, which may be due to its ability to enhance the activity of the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high affinity for the GABA-A receptor, which makes it a useful tool for investigating the role of the receptor in various physiological processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and epilepsy. Another area of interest is its use as a tool for investigating the role of the GABA-A receptor in various physiological processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline involves the reaction of 4-chlorobenzyl chloride with 3-hydroxyaniline to form 3-[(4-chlorobenzyl)oxy]aniline. This intermediate is then reacted with 2-bromoacetophenone to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and proper handling of chemicals.
Aplicaciones Científicas De Investigación
2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline has been used in various scientific research studies to investigate its mechanism of action and physiological effects. It has been found to have a high affinity for the GABA-A receptor, which is involved in the regulation of neuronal activity in the brain. This compound has also been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety and epilepsy.
Propiedades
IUPAC Name |
2-[3-[(4-chlorophenyl)methoxy]phenyl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O/c22-17-10-8-15(9-11-17)14-25-18-5-3-4-16(12-18)21-13-23-19-6-1-2-7-20(19)24-21/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVMVGCJTOSPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.